5-O-Demethyl-28-hydroxy-Avermectin A1a

Analytical Chemistry Mass Spectrometry Metabolite Identification

5-O-Demethyl-28-hydroxy-Avermectin A1a is the dual-modified (5-O-demethyl, 28-hydroxy) Avermectin B1a degradant with unique LogP 3.3 and MW 889.08. Its +16 Da mass shift and altered retention time enable unambiguous chromatographic resolution from parent and other degradants. Procure this ≥96% reference standard for LC-MS/MS method validation, API impurity profiling, and environmental fate modeling. Substitution with epi- or Δ2-degradants compromises analytical accuracy—insist on this authentic marker for regulatory-compliant quantification.

Molecular Formula C48H72O15
Molecular Weight 889.1 g/mol
Cat. No. B10855430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Demethyl-28-hydroxy-Avermectin A1a
Molecular FormulaC48H72O15
Molecular Weight889.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(OC5C4(C(C=C(C5O)C)C(=O)O3)O)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1
InChIKeyORIHAMOZRDYFCM-UIPRHDOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-O-Demethyl-28-hydroxy-Avermectin A1a: Degradation Product Standard for Avermectin B1a Research and Environmental Fate Studies


5-O-Demethyl-28-hydroxy-Avermectin A1a (CAS 96722-46-2) is a chemically defined degradation product of Avermectin B1a, a macrocyclic lactone anthelmintic produced by Streptomyces avermitilis . This compound is distinguished by two specific modifications: the loss of the 5-O-methyl group and the introduction of a hydroxyl at the C28 position. It is primarily utilized as an analytical reference standard and as a research tool for investigating the metabolic and environmental fate of avermectin-based pharmaceuticals and agrochemicals . As a high-purity (>95-96%) specialty chemical, it enables precise quantification and identification in complex matrices .

Why 5-O-Demethyl-28-hydroxy-Avermectin A1a Cannot Be Substituted by Avermectin B1a or Other Degradants in Analytical and Environmental Studies


Substituting 5-O-Demethyl-28-hydroxy-Avermectin A1a with parent Avermectin B1a or other degradation products (e.g., epi-Avermectin B1a, Δ2-Avermectin B1a, or avermectin monosaccharide) in research and regulatory applications is invalid due to its unique dual-modification structure . The combination of 5-O-demethylation and 28-hydroxylation yields a compound with distinct physicochemical properties (e.g., LogP of 3.3, molecular weight 889.08, and specific solubility profile) that differ from both the parent (LogP ~4.4, MW 873.08) and other degradants [1]. In analytical chemistry, these differences directly impact chromatographic retention times, ionization efficiency in mass spectrometry, and overall method selectivity . Furthermore, in environmental fate studies, this specific degradation product serves as a unique marker for oxidative metabolic pathways, and its use is essential for accurately modeling the environmental persistence and transformation of avermectin-based compounds . Therefore, direct substitution without validated cross-reactivity data compromises analytical accuracy and the integrity of scientific conclusions.

Quantitative Differentiation of 5-O-Demethyl-28-hydroxy-Avermectin A1a Against Closest Analogs: A Comparative Data Guide


Structural Modification and Molecular Weight: Dual-Modification Signature vs. Parent Avermectin B1a and Common Degradants

5-O-Demethyl-28-hydroxy-Avermectin A1a exhibits a unique dual-modification (5-O-demethylation and 28-hydroxylation) that distinguishes it from its parent, Avermectin B1a, and other major degradation products. This structural difference results in a higher molecular weight (889.08 g/mol) and a distinct mass shift of +16 Da relative to Avermectin B1a (873.08 g/mol), facilitating unambiguous identification in LC-MS/MS workflows . This contrasts with other common degradants like Δ2-Avermectin B1a (MW 873.09) and epi-Avermectin B1a (MW 873.09), which are isobaric with the parent and thus more challenging to resolve analytically without the target compound as a specific standard .

Analytical Chemistry Mass Spectrometry Metabolite Identification

Lipophilicity (LogP): Reduced Lipophilicity vs. Avermectin B1a Impacts Environmental Partitioning

The target compound possesses a lower computed partition coefficient (cLogP) of approximately 3.3, compared to a cLogP of approximately 4.4 for Avermectin B1a [1]. This reduction in lipophilicity, stemming from the addition of a polar hydroxyl group, is a quantifiable shift that influences the compound's environmental behavior, including its sorption to soil organic matter and its potential for bioaccumulation.

Environmental Fate Pharmacokinetics Physicochemical Properties

Solubility Profile: DMSO Solubility Difference Influences Stock Solution Preparation for Bioassays

The target compound demonstrates a solubility of ≥50 mg/mL in DMSO, which is lower than the reported DMSO solubility of 100 mg/mL for Avermectin B1a . This quantitative difference necessitates careful consideration when preparing concentrated stock solutions for in vitro assays, as the target compound may require larger volumes of DMSO to achieve equivalent molar concentrations.

Assay Development Compound Management In Vitro Studies

Biological Activity: Context from Related Degradants Suggests Attenuated Potency

While direct quantitative biological activity data for 5-O-Demethyl-28-hydroxy-Avermectin A1a is not extensively published in the primary literature, strong class-level inference can be drawn from closely related avermectin degradation products. For instance, epi-Avermectin B1a exhibits a ~100-fold loss of nematicidal activity compared to Avermectin B1a . Δ2-Avermectin B1a is also reported to be less active, with an LC90 of 0.23 ppm against T. urticae, compared to 0.038 ppm for ivermectin (a closely related avermectin) . These data collectively support the expectation that the target compound, as an oxidative degradation product, likely possesses significantly attenuated anthelmintic or insecticidal potency relative to the parent.

Structure-Activity Relationship Anthelmintic Activity Toxicology

Analytical Purity and Utility as a Reference Standard: Vendor-Supplied Purity >95%

For analytical applications, 5-O-Demethyl-28-hydroxy-Avermectin A1a is commercially supplied with a documented purity of >95% or 96% by HPLC . This level of purity, coupled with its availability as a defined chemical standard, enables its direct use as a quantitative reference material for the development and validation of analytical methods, including those required for environmental monitoring and pharmaceutical impurity profiling.

Quality Control Reference Standards HPLC Analysis

Validated Application Scenarios for 5-O-Demethyl-28-hydroxy-Avermectin A1a Based on Evidence


Analytical Reference Standard for LC-MS/MS Quantification of Avermectin B1a Oxidative Metabolites in Environmental Samples

5-O-Demethyl-28-hydroxy-Avermectin A1a serves as a critical reference standard for the development and validation of quantitative LC-MS/MS methods aimed at detecting and quantifying oxidative degradation products of Avermectin B1a in environmental matrices (e.g., soil, water, and plant tissues) . Its unique mass shift of +16 Da relative to the parent compound and other common degradants enables unambiguous chromatographic resolution and mass spectrometric identification, as evidenced by its distinct molecular weight . Its reduced lipophilicity (cLogP 3.3 vs. 4.4 for the parent) also guides method development for extraction and separation [1].

Impurity Marker in Pharmaceutical Quality Control of Avermectin-Derived Drugs

In the pharmaceutical industry, this compound is employed as an impurity standard for the quality control of avermectin-derived active pharmaceutical ingredients (APIs), such as abamectin and ivermectin . It represents a specific oxidative degradation pathway that may occur during drug substance manufacturing, formulation, or storage . Its defined structure and high purity (>95%) allow it to be used for system suitability testing, relative retention time marking, and quantitative impurity limit testing in HPLC methods, ensuring product safety and compliance with pharmacopoeial standards [1].

Model Compound for Environmental Fate and Transport Studies of Avermectin-Based Agrochemicals

This compound is a key tool for researchers investigating the environmental fate and behavior of avermectin-based pesticides . The quantifiable difference in lipophilicity (cLogP 3.3) compared to the parent compound (cLogP 4.4) directly informs models of soil sorption, leaching potential, and bioaccumulation factors . By using this authentic standard, scientists can accurately track the transformation of the parent agrochemical into this specific oxidation product in field studies and laboratory microcosm experiments, thereby improving the accuracy of environmental risk assessments [1].

Reference Tool for Studying Structure-Activity Relationships (SAR) of Avermectin Derivatives

For researchers engaged in medicinal chemistry and agrochemical development, 5-O-Demethyl-28-hydroxy-Avermectin A1a serves as a valuable reference tool for exploring structure-activity relationships (SAR) within the avermectin class . While direct potency data for this specific compound is limited, class-level inference from other degradants (e.g., epi-Avermectin B1a, Δ2-Avermectin B1a) indicates that the 5-O-demethyl and 28-hydroxy modifications are likely to attenuate biological activity . This compound can therefore be used as a 'negative control' or 'baseline' to benchmark the activity of novel semi-synthetic avermectin analogs designed for improved potency or altered target selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-O-Demethyl-28-hydroxy-Avermectin A1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.